molecular formula C9H6F2N2O2 B13121193 5,7-Difluoro-6-(methylamino)indoline-2,3-dione

5,7-Difluoro-6-(methylamino)indoline-2,3-dione

Cat. No.: B13121193
M. Wt: 212.15 g/mol
InChI Key: ALCGALSUZLIBGE-UHFFFAOYSA-N
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Description

5,7-Difluoro-6-(methylamino)indoline-2,3-dione is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of fluorine atoms at positions 5 and 7, and a methylamino group at position 6, exhibits unique chemical properties that make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-6-(methylamino)indoline-2,3-dione typically involves multi-step organic reactions. One common method includes the use of an iron(III) chloride-mediated reaction with hydrazine hydrate in methanol at 60°C. This reaction consistently yields the corresponding indoline derivative . The process may involve several steps, including halogenation, amination, and cyclization reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-6-(methylamino)indoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the indoline ring to indoline derivatives with different oxidation states.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the indoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents, amines, and organometallic reagents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indoline derivatives.

Scientific Research Applications

5,7-Difluoro-6-(methylamino)indoline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Difluoro-6-(methylamino)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Indoline-2,3-dione: A parent compound with similar structural features but lacking the fluorine and methylamino groups.

    5,6-Difluoroindoline-2,3-dione: Similar to 5,7-Difluoro-6-(methylamino)indoline-2,3-dione but without the methylamino group.

    6-Methylaminoindoline-2,3-dione: Lacks the fluorine atoms present in this compound.

Uniqueness

The presence of both fluorine atoms and the methylamino group in this compound imparts unique chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and bioactivity compared to its analogs .

Properties

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

5,7-difluoro-6-(methylamino)-1H-indole-2,3-dione

InChI

InChI=1S/C9H6F2N2O2/c1-12-7-4(10)2-3-6(5(7)11)13-9(15)8(3)14/h2,12H,1H3,(H,13,14,15)

InChI Key

ALCGALSUZLIBGE-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C2C(=C1F)NC(=O)C2=O)F

Origin of Product

United States

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